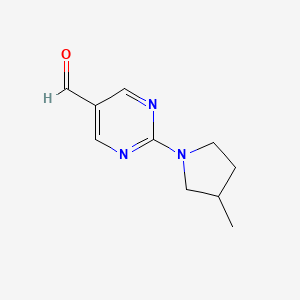
2-(Cyclopropylmethoxy)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)acetaldehyde is an organic compound with the molecular formula C₆H₁₀O₂. It is characterized by the presence of a cyclopropylmethoxy group attached to an acetaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Cyclopropylmethoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanol with an oxidizing agent to form the corresponding aldehyde. The reaction typically proceeds under mild conditions, using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to achieve the oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Cyclopropylmethoxyacetic acid
Reduction: Cyclopropylmethoxyethanol
Substitution: Products vary based on the nucleophile used
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s reactivity can influence metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the aldehyde group.
Cyclopropylmethoxyacetic acid: Oxidized form of 2-(Cyclopropylmethoxy)acetaldehyde.
Cyclopropylmethoxyethanol: Reduced form of this compound.
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)acetaldehyde |
InChI |
InChI=1S/C6H10O2/c7-3-4-8-5-6-1-2-6/h3,6H,1-2,4-5H2 |
Clave InChI |
PAVLRNPVDHPTEK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



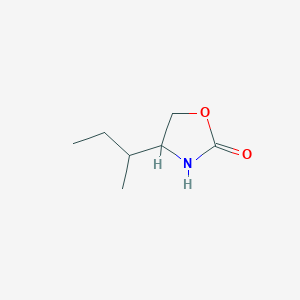

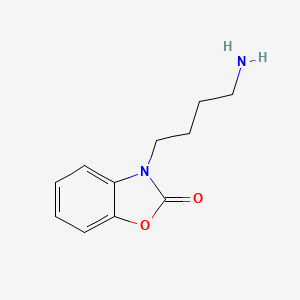
![(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13193243.png)

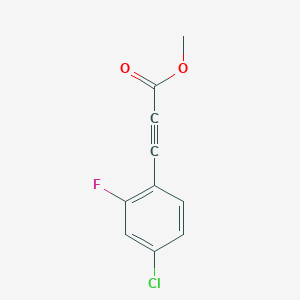
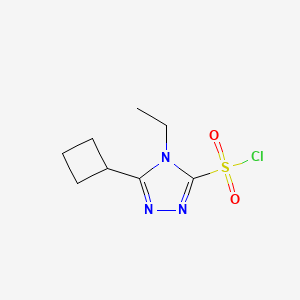
![1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)
![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)
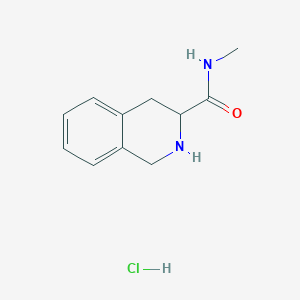
amine](/img/structure/B13193289.png)

